molecular formula C23H28ClN3O5S2 B2448453 4-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1216487-91-0

4-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No. B2448453
CAS RN: 1216487-91-0
M. Wt: 526.06
InChI Key: TXPFPIRAXRERNL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzothiazole ring system could potentially participate in pi stacking interactions, and the various polar groups could form hydrogen bonds with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the sulfonyl and amide groups could make the compound soluble in polar solvents .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-(ETHANESULFONYL)-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE, also known as 4-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride:

Pharmaceutical Development

This compound has potential applications in the development of new pharmaceuticals, particularly as a targeted therapeutic agent . Its unique chemical structure allows it to interact with specific biological pathways, making it a candidate for treating diseases such as cancer and neurological disorders .

Chemical Synthesis

In the field of chemical synthesis, this compound can be used as a building block for creating more complex molecules. Its benzothiazole and morpholine groups are valuable for constructing diverse chemical entities, which can be further modified for various applications .

Biological Research

Researchers utilize this compound in biological assays to study its effects on cellular processes. It can serve as a probe to investigate the mechanisms of action of different biological pathways, aiding in the understanding of disease progression and potential therapeutic targets .

Material Science

The compound’s unique properties make it suitable for use in material science , particularly in the development of organic electronic materials . Its ability to form stable structures can be leveraged in the creation of organic light-emitting diodes (OLEDs) and other electronic devices .

Environmental Chemistry

In environmental chemistry, this compound can be employed as a sensor for detecting specific pollutants. Its chemical reactivity allows it to bind with certain environmental contaminants, making it useful for monitoring and remediation efforts .

Neuroscience Research

This compound is also investigated in neuroscience research for its neuroprotective properties. Studies focus on its ability to modulate neural pathways and protect against neurodegenerative diseases, offering insights into potential treatments for conditions like Alzheimer’s and Parkinson’s.

[Source 1] [Source 2] [Source 3] [Source 4] [Source 5] : [Source 6] : [Source 7] : [Source 8]

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a novel compound, initial studies might focus on determining its physical and chemical properties, and if it’s intended to be used as a drug, future research could involve testing its efficacy and safety in biological systems .

properties

IUPAC Name

4-ethylsulfonyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S2.ClH/c1-3-33(28,29)19-7-4-17(5-8-19)22(27)26(11-10-25-12-14-31-15-13-25)23-24-20-16-18(30-2)6-9-21(20)32-23;/h4-9,16H,3,10-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPFPIRAXRERNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC(=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride

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